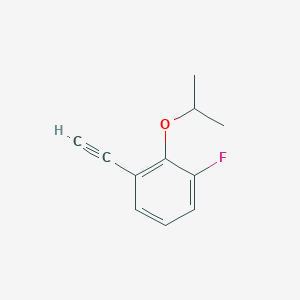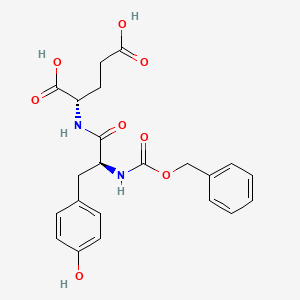
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro and difluoromethyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Addition of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of Pyrrolidine: The final step involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with pyrrolidine, typically using a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-pyrimidine derivatives, while oxidation can produce pyrimidine oxides.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-5-(trifluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
- 4,6-Dichloro-5-(methyl)-2-pyrrolidin-1-yl-pyrimidine
- 4,6-Dichloro-5-(ethyl)-2-pyrrolidin-1-yl-pyrimidine
Uniqueness
Compared to similar compounds, 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H9Cl2F2N3 |
|---|---|
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H9Cl2F2N3/c10-6-5(8(12)13)7(11)15-9(14-6)16-3-1-2-4-16/h8H,1-4H2 |
Clave InChI |
GAGSDLIIKNPWAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=C(C(=N2)Cl)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)








